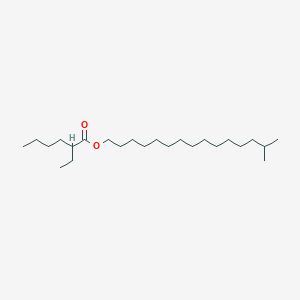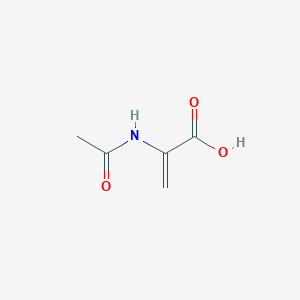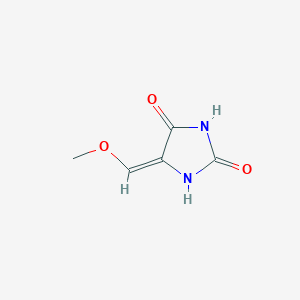
5-(Methoxymethylene)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxymethylene)-2,4-imidazolidinedione, also known as MMID, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMID is a heterocyclic compound that contains an imidazolidine ring and a methoxymethylene group.
Mécanisme D'action
The mechanism of action of 5-(Methoxymethylene)-2,4-imidazolidinedione is not fully understood. However, studies have shown that 5-(Methoxymethylene)-2,4-imidazolidinedione can interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis. 5-(Methoxymethylene)-2,4-imidazolidinedione has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Effets Biochimiques Et Physiologiques
5-(Methoxymethylene)-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 5-(Methoxymethylene)-2,4-imidazolidinedione can induce apoptosis in cancer cells and inhibit the replication of viruses and bacteria. 5-(Methoxymethylene)-2,4-imidazolidinedione has also been shown to have antioxidant properties and can scavenge free radicals. In animal studies, 5-(Methoxymethylene)-2,4-imidazolidinedione has been shown to improve cognitive function and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(Methoxymethylene)-2,4-imidazolidinedione in lab experiments is its high yield and purity. 5-(Methoxymethylene)-2,4-imidazolidinedione is also relatively stable and can be easily synthesized. However, one limitation of using 5-(Methoxymethylene)-2,4-imidazolidinedione is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 5-(Methoxymethylene)-2,4-imidazolidinedione.
Orientations Futures
There are several future directions for the study of 5-(Methoxymethylene)-2,4-imidazolidinedione. One area of research is the development of 5-(Methoxymethylene)-2,4-imidazolidinedione derivatives with improved properties, such as increased potency or reduced toxicity. Another direction is the investigation of 5-(Methoxymethylene)-2,4-imidazolidinedione as a potential treatment for neurological disorders. Additionally, 5-(Methoxymethylene)-2,4-imidazolidinedione could be studied for its potential as a corrosion inhibitor in industrial applications.
Conclusion:
In conclusion, 5-(Methoxymethylene)-2,4-imidazolidinedione is a promising compound with potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been shown to have antitumor, antiviral, and antibacterial properties. 5-(Methoxymethylene)-2,4-imidazolidinedione has also been investigated for its potential in the treatment of neurological disorders. Further studies are needed to fully understand the mechanism of action and potential side effects of 5-(Methoxymethylene)-2,4-imidazolidinedione.
Méthodes De Synthèse
The synthesis of 5-(Methoxymethylene)-2,4-imidazolidinedione involves the reaction of ethyl cyanoacetate and formaldehyde in the presence of ammonium acetate. The reaction occurs through a one-pot process and takes place at room temperature. The yield of 5-(Methoxymethylene)-2,4-imidazolidinedione is high, and the purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
5-(Methoxymethylene)-2,4-imidazolidinedione has shown potential in various scientific research applications. It has been studied for its antitumor, antiviral, and antibacterial properties. 5-(Methoxymethylene)-2,4-imidazolidinedione has also been tested as a corrosion inhibitor and as a catalyst for organic reactions. Additionally, 5-(Methoxymethylene)-2,4-imidazolidinedione has been investigated for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
136308-39-9 |
|---|---|
Nom du produit |
5-(Methoxymethylene)-2,4-imidazolidinedione |
Formule moléculaire |
C5H6N2O3 |
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
(5E)-5-(methoxymethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O3/c1-10-2-3-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9)/b3-2+ |
Clé InChI |
BFTQGPDFFIMRHQ-UHFFFAOYSA-N |
SMILES isomérique |
CO/C=C/1\C(=O)NC(=O)N1 |
SMILES |
COC=C1C(=O)NC(=O)N1 |
SMILES canonique |
COC=C1C(=O)NC(=O)N1 |
Synonymes |
(E)-5-(methoxymethylene)-2,4-imidazolidinedione 5-(methoxymethylene)-2,4-imidazolidinedione 5-MMIDD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



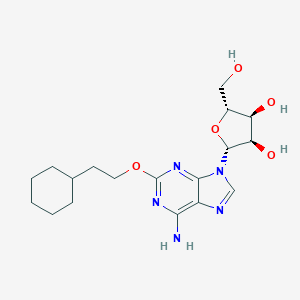
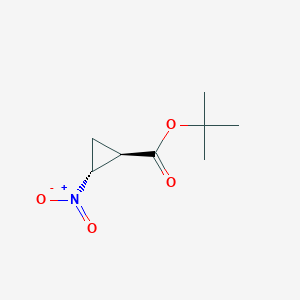
![N-[2-(1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B135110.png)
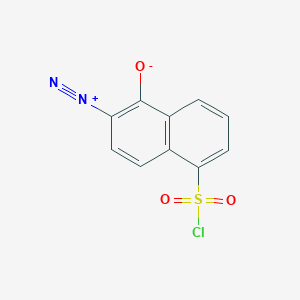
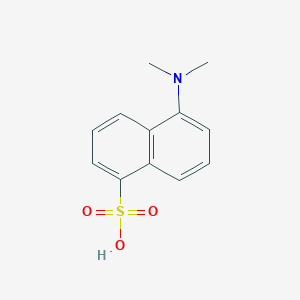
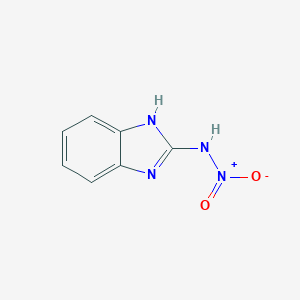
![2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester](/img/structure/B135120.png)
![5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol](/img/structure/B135121.png)
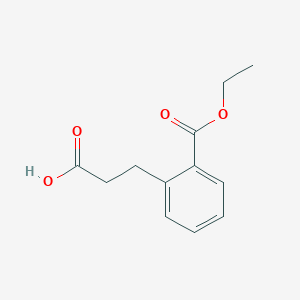
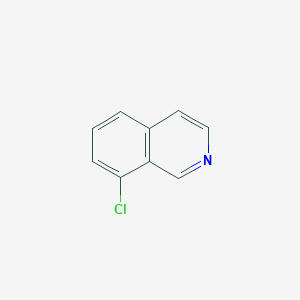
![2,9-Dimethylbenz[a]anthracene](/img/structure/B135130.png)
